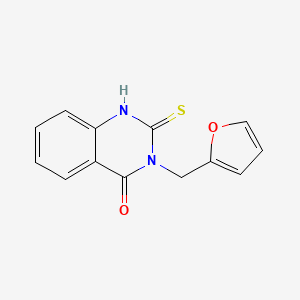

3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one

描述

3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative featuring a furylmethyl substituent at the N3 position and a thiol (-SH) group at C2. This compound belongs to a class of S-substituted 2-mercaptoquinazolin-4(3H)-ones, which are studied extensively as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I, II, IX, and XII . These isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making selective inhibitors highly relevant for therapeutic development .

属性

IUPAC Name |

3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-7H,8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUDSAYOEVFSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

CL-243214会发生各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 此反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会生成亚砜或砜,而还原可能会生成硫醇或硫醚 .

科学研究应用

CL-243214具有多种科学研究应用,包括:

化学: 用作有机合成中的试剂,以及分析化学中的标准品。

生物学: 研究其对结核分枝杆菌莽草酸激酶的抑制作用,使其成为结核病研究的潜在候选药物。

医学: 研究其在治疗结核病中的潜在治疗应用。

作用机制

CL-243214的作用机制涉及其抑制结核分枝杆菌中的莽草酸激酶。这种酶对于芳香族氨基酸的生物合成至关重要,芳香族氨基酸对于细菌的生存和生长是必不可少的。 通过抑制这种酶,CL-243214会破坏细菌的代谢途径,导致其死亡 .

相似化合物的比较

Structural Modifications and Inhibitory Activity

The inhibitory potency of 2-mercaptoquinazolin-4(3H)-one derivatives against hCA isoforms is highly dependent on substituents at the S-position. Below is a comparative analysis of key derivatives:

Table 1: Inhibitory Constants (KIs, nM) of Selected Derivatives Against hCA Isoforms

Key Observations :

- Lead Compound 1 (unsubstituted -SH) exhibits moderate activity but serves as the parent structure for optimization .

- Alkylthio derivatives (2, 3) : Methyl and ethyl substitutions enhance potency, particularly against hCA XII (KI = 3.1–4.2 nM). This is attributed to improved hydrophobic interactions and steric compatibility with the active site .

- Arylthio derivatives (8): Bulky substituents like 4-cyanobenzyl reduce potency compared to alkylthio derivatives, suggesting steric hindrance may limit binding .

- 3-(2-Furylmethyl) derivative : While specific KI values are unavailable, the furylmethyl group—a heteroaromatic substituent—likely modulates activity through π-π interactions or hydrogen bonding via the furan oxygen. Similar compounds with aromatic substituents (e.g., benzyl) show reduced activity compared to alkylthio derivatives, implying that furylmethyl may offer intermediate potency .

Molecular Docking and Binding Interactions

Molecular docking studies highlight critical interactions:

- Sulfonamide group : Coordinates with Zn²⁺ in the hCA active site (distance: 2.01–2.45 Å) .

- Thioether substituents : Alkylthio groups (e.g., -SCH₃ in Compound 2) form hydrophobic contacts with residues like Phe131 and Leu141 in hCA II/XII .

Figure 1: Hypothesized Binding Mode of 3-(2-Furylmethyl) Derivative in hCA XII

- Zn²⁺ coordination : Sulfonamide group anchors the compound.

- Furan interactions : Oxygen forms hydrogen bonds with Thr200; aromatic ring engages in π-π stacking.

- Hydrophobic contacts : Furylmethyl group interacts with Leu141 and Val135 .

Structure-Activity Relationship (SAR) Trends

Alkylthio > Arylthio : Smaller alkyl groups (e.g., -SCH₃) enhance potency due to optimal fit in the hydrophobic pocket .

Electron-Withdrawing Groups : Substituents like -CN (Compound 8) reduce activity, likely due to increased steric bulk or unfavorable electronic effects .

准备方法

CL-243214的制备涉及多种合成路线和反应条件。 虽然关于合成的具体细节尚未公开,但已知该化合物可以通过涉及杂芳烃形成的有机合成技术合成 。 工业生产方法可能涉及大规模有机合成,并采用严格的质量控制措施以确保高纯度和一致性 .

生物活性

3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-furylmethyl amine with appropriate thioketones or thioesters under acidic or basic conditions. The reaction generally yields a compound with a mercapto group that enhances its biological activity by participating in various biochemical interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | E. coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 11.94 | Apoptosis induction | |

| HepG2 | 10.58 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of specific CA isoforms has been reported, indicating potential use in cancer therapy.

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several quinazolinone derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its development as a novel antimicrobial agent .

- Cytotoxicity Assessment : A cytotoxicity study involving the treatment of MCF-7 and HepG2 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

常见问题

Q. What are the common synthetic routes for 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one?

The compound is typically synthesized via condensation reactions. For example, reacting 3-formyl-2-mercaptoquinoline with 2-aminobenzamide in the presence of Na₂S₂O₅ in DMF at 150°C yields quinazolinone derivatives . Fluorinated analogs can be prepared by modifying parent 2-mercaptoquinazolin-4(3H)-ones through substitution reactions, as seen in S-alkylation or S-arylation pathways . Reaction optimization may involve adjusting solvent polarity, temperature, and catalysts to improve yield .

Q. What analytical techniques are recommended for confirming the structure of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . Spectroscopic methods include:

Q. What biological activities have been reported for this compound and its analogs?

Derivatives of 2-mercaptoquinazolin-4(3H)-one exhibit:

- Antioxidant activity : Methoxyphenyl and fluorophenyl substituents enhance radical scavenging (e.g., IC₅₀ values <50 µM in DPPH assays) .

- Anti-inflammatory effects : COX-2 inhibition via molecular docking (ΔG < -9 kcal/mol for compounds with azole cycles) .

- Anticancer potential : In vitro cytotoxicity against breast cancer cell lines (e.g., MCF-7) through BCL-2 pathway modulation .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/gases.

- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize reaction conditions for synthesizing derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility.

- Catalysts : Bi(TFA)₃–[nbp]FeCl₄ enhances yields in quinazolinone synthesis .

- Temperature control : Higher temperatures (150–180°C) accelerate cyclization but may require reflux setups .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the biological targets of this compound?

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Target selection : Prioritize enzymes like COX-2 or BCL-2 based on structural homology.

- Validation : Compare binding affinities (ΔG) with known inhibitors and validate via in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Q. What strategies address structural elucidation challenges in X-ray crystallography?

- Twinned crystals : Use SHELXD for twin refinement and HKL-2000 for data integration.

- Low-resolution data : Apply anisotropic displacement parameters and restraints in SHELXL .

- Heavy atom substitution : Introduce halogen substituents (e.g., Cl, Br) to improve phasing .

Q. How to analyze structure-activity relationships (SAR) for optimizing bioactivity?

- Substituent variation : Test electron-withdrawing groups (e.g., -CF₃) for enhanced COX-2 affinity .

- Bioisosteric replacement : Replace furylmethyl with thiophene to evaluate solubility changes.

- Statistical modeling : Use MLR (Multiple Linear Regression) to correlate logP with cytotoxicity .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Replicate experiments using identical cell lines (e.g., sheep COX-2 vs. human recombinant COX-2) .

- Dose-response curves : Compare EC₅₀ values under consistent conditions (pH, serum concentration).

- Meta-analysis : Pool data from multiple studies to identify trends in substituent efficacy .

Q. What methodologies assess the ADME/Tox profile of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。